2-(4-Bromo-2-methoxyphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTADZJZZPXOZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-(4-Bromo-2-methoxyphenyl)ethanamine
The synthesis of this compound can be achieved through several established routes, primarily relying on the construction of the phenethylamine (B48288) backbone from suitable precursors.
Precursor-Based Synthetic Strategies
A common and effective strategy for the synthesis of this compound involves a multi-step process starting from the corresponding benzaldehyde.
Route via Henry Reaction:
A prevalent method is the Henry (or nitroaldol) reaction, which is a classic carbon-carbon bond-forming reaction. organic-chemistry.orgwikipedia.org This pathway typically begins with 4-bromo-2-methoxybenzaldehyde (B1278859) as the key precursor. The synthesis of this precursor can be accomplished from 1,4-dibromo-2-fluorobenzene (B72686) through metal-halogen exchange and subsequent formylation. researchgate.net
The synthetic sequence is as follows:
Henry Reaction: 4-bromo-2-methoxybenzaldehyde is reacted with a nitroalkane, such as nitromethane, in the presence of a base. This reaction forms a β-nitroalcohol, which can be subsequently dehydrated to yield the corresponding nitrostyrene (B7858105) derivative, 1-(4-bromo-2-methoxyphenyl)-2-nitroethene. wikipedia.orgpsu.edu
Reduction of the Nitro Group: The nitro group of the nitrostyrene is then reduced to a primary amine to afford the target compound, this compound.
Route via Nitrile Intermediate:
An alternative precursor-based strategy involves the use of a nitrile intermediate.
Formation of Phenylacetonitrile: The synthesis can commence with the conversion of a suitable benzyl (B1604629) halide to 2-(4-bromo-2-methoxyphenyl)acetonitrile.
Reduction of the Nitrile: The nitrile group is then reduced to a primary amine. This can be achieved using various reducing agents, including catalytic hydrogenation.
| Precursor | Chemical Formula | Role in Synthesis |
|---|---|---|
| 4-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | Starting material for the Henry reaction route. iucr.org |
| Nitromethane | CH3NO2 | Reactant in the Henry reaction to form the nitroethene intermediate. psu.edu |
| 2-(4-Bromo-2-methoxyphenyl)acetonitrile | C9H8BrNO | Intermediate that can be reduced to the target amine. organic-chemistry.org |
Role of Protective Groups in Synthetic Pathways
In multi-step organic syntheses, protecting groups are often employed to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. nuph.edu.ua In the synthesis of this compound and its derivatives, the primary amine group is a common site for protection.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org In the context of synthesizing derivatives of the target compound, a Boc-protected precursor can be utilized. For instance, in the synthesis of N-substituted analogs, the primary amine of this compound can be protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nuph.edu.ua This allows for modifications at other positions of the molecule without affecting the amine. Following the desired chemical transformations, the Boc group can be readily removed using an acid such as trifluoroacetic acid (TFA) to yield the final N-substituted product. psu.edu
| Protecting Group | Protecting Reagent | Deprotection Condition | Application |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Acidic conditions (e.g., TFA) | Protection of the primary amine during derivatization. nuph.edu.uaorganic-chemistry.org |
Catalytic Reduction Methods
The reduction of the nitro group in the 1-(4-bromo-2-methoxyphenyl)-2-nitroethene intermediate is a critical step in the synthesis of this compound. Catalytic hydrogenation is a highly effective and widely used method for this transformation.
Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitroalkenes to the corresponding primary amines. researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas. The use of catalyst poisons, such as diphenylsulfide, can enhance the chemoselectivity of the hydrogenation, allowing for the reduction of the nitro group while preserving other potentially reducible functional groups within the molecule. researchgate.netlibretexts.org This is particularly important when synthesizing complex molecules with multiple functional groups. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and purity of the desired phenethylamine. commonorganicchemistry.com
Derivatization Strategies of this compound
The chemical structure of this compound offers several sites for modification, enabling the design and synthesis of a diverse range of analogs. These derivatization strategies primarily target the primary amine and the phenyl ring.
N-Substitution Reactions and Analog Design
The primary amine of this compound is a versatile functional group that can readily undergo various N-substitution reactions to generate a library of analogs.
N-Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the primary amine with an alkyl halide in the presence of a base. wikipedia.org Another efficient method for N-alkylation employs alcohols as the alkylating agents in the presence of an iridium catalyst. usdoj.govorganic-chemistry.org This method is considered a greener approach as it avoids the use of harmful alkylating agents.
N-Acylation: N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. libretexts.orgorganic-chemistry.org For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
These N-substitution strategies are fundamental in medicinal chemistry for modulating the pharmacological properties of a lead compound.
Halogen and Methoxy (B1213986) Group Modifications on the Phenyl Ring
The phenyl ring of this compound possesses a bromo and a methoxy substituent, both of which can be subjected to further chemical transformations to create a variety of analogs.
Modification of the Bromo Group: The bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The bromo group can be replaced with an aryl, heteroaryl, or vinyl group through a Suzuki coupling reaction with a corresponding boronic acid or boronate ester. libretexts.org This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring.
Heck Reaction: The Heck reaction can be employed to couple the bromo-substituted ring with an alkene, leading to the formation of a new carbon-carbon double bond. wikipedia.orgnih.gov
Sonogashira Coupling: The Sonogashira coupling reaction allows for the introduction of an alkyne group by reacting the bromo-substituted compound with a terminal alkyne in the presence of palladium and copper catalysts. organic-chemistry.orgorgsyn.orgcommonorganicchemistry.com
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromo-substituted ring with an amine. nih.govnih.gov
Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized.
Ether Cleavage: Demethylation of the methoxy group is commonly achieved using strong Lewis acids such as boron tribromide (BBr3). usdoj.gov The resulting phenol (B47542) can then be used in subsequent reactions, such as etherification or esterification, to introduce new functional groups.
| Reaction Type | Reagents | Functional Group Modified | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halide, base or Alcohol, Ir catalyst | Primary Amine | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride or Acid anhydride | Primary Amine | Amide |
| Suzuki Coupling | Boronic acid, Pd catalyst, base | Bromo Group | Biaryl or Aryl-vinyl derivative |
| Heck Reaction | Alkene, Pd catalyst, base | Bromo Group | Styrene derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Bromo Group | Arylalkyne derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Bromo Group | N-Aryl derivative |
| Ether Cleavage (Demethylation) | Boron tribromide (BBr3) | Methoxy Group | Phenol |
Applications of Cross-Coupling Reactions in Functionalization
The presence of a bromine atom on the aromatic ring of this compound serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized derivatives. The reactivity of the aryl bromide allows for modifications that would be difficult to achieve through other means, providing access to novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai
Palladium-catalyzed reactions are particularly prominent in this context. The Suzuki-Miyaura coupling, for instance, allows for the introduction of new alkyl, alkenyl, or aryl groups by reacting the parent compound with organoboronic acids. Similarly, the Sonogashira coupling can be employed to install alkyne moieties, while the Heck reaction facilitates the formation of new carbon-carbon bonds with alkenes. For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a direct route to arylated amines. Copper-catalyzed reactions, such as variants of the Ullmann coupling, also provide a viable pathway for C-O, C-S, and C-N bond formation. mdpi.com
These functionalization strategies are instrumental in modifying the electronic and steric properties of the molecule, which can significantly influence its biological activity.
| Reaction Type | Catalyst System (Typical) | Coupling Partner | Resulting Functional Group at C4 |
| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | R-B(OH)₂ | Aryl, Alkyl, Alkenyl |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base | R-C≡CH | Alkynyl |
| Heck | Pd(OAc)₂, Ligand (e.g., PPh₃) | Alkene | Alkenyl |
| Buchwald-Hartwig | Pd Catalyst, Ligand (e.g., BINAP) | R₂NH | Di- or Mono-substituted Amine |
| Ullmann (C-O) | CuI, Ligand (e.g., Phenanthroline) | R-OH | Ether |
Asymmetric Synthesis and Stereochemical Considerations of Derivatives
While this compound itself is an achiral molecule, its structure serves as a valuable starting point for the synthesis of chiral derivatives. The stereochemistry of such derivatives is often critical for their pharmacological activity, as enantiomers can exhibit different binding affinities, efficacies, and metabolic profiles at biological targets like G-protein coupled receptors. nih.gov
Asymmetric synthesis can be approached in several ways. One method involves the asymmetric reduction of a precursor ketone to create a chiral alcohol, which is then converted to the amine with retention or inversion of stereochemistry. Another strategy is the asymmetric hydrogenation of a precursor enamine or imine using a chiral catalyst. Furthermore, the primary amine of the scaffold can be used to react with chiral acids to form diastereomeric salts, which can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.
The development of chiral derivatives is particularly relevant in the context of neuropharmacology. For example, analogs of this compound are known to target serotonin (B10506) receptors such as 5-HT2A. nih.gov The specific three-dimensional arrangement of substituents on the molecule dictates its interaction with the receptor's binding pocket. Therefore, achieving high enantiomeric purity is a key consideration in the synthesis of biologically active molecules derived from this scaffold.
| Chiral Derivative Type | Potential Asymmetric Method | Stereochemical Importance |
| α-Methyl-2-(4-bromo-2-methoxyphenyl)ethanamine | Asymmetric reductive amination of a precursor ketone | Introduction of a stereocenter adjacent to the amine can significantly alter receptor binding and selectivity. |
| N-Substituted chiral derivatives | Acylation with a chiral auxiliary followed by separation | Stereochemistry on the nitrogen substituent can influence ligand orientation in a receptor active site. |
| β-Hydroxy derivatives | Sharpless asymmetric dihydroxylation of a styrenic precursor | The specific (R) or (S) configuration of the hydroxyl group can determine agonist versus antagonist activity. |
Ring Closure and Heterocyclic System Formations from the Ethanamine Scaffold
The this compound structure is a classic phenethylamine backbone, which is a privileged scaffold for the synthesis of various nitrogen-containing heterocyclic systems. The primary amine and the activated phenyl ring are perfectly positioned to undergo intramolecular cyclization reactions to form fused ring systems, particularly isoquinoline (B145761) and related structures.
One of the most well-established methods for this transformation is the Pictet-Spengler reaction . In this reaction, the ethanamine is condensed with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. The electron-donating methoxy group on the phenyl ring facilitates this cyclization.
Another important method is the Bischler-Napieralski reaction . This involves first acylating the primary amine to form an amide, followed by cyclodehydration using a strong acid or dehydrating agent (e.g., P₄O₁₀ or POCl₃) to yield a dihydroisoquinoline. This intermediate can subsequently be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. These heterocyclic cores are central to a vast number of natural products and pharmacologically active compounds.
| Reaction Name | Co-reactant | Key Intermediate | Resulting Heterocyclic System |
| Pictet-Spengler | Aldehyde (R-CHO) | Schiff Base / Iminium ion | Tetrahydroisoquinoline |
| Bischler-Napieralski | Acyl Halide (R-COCl) | N-Acylethanamine | Dihydroisoquinoline |
| Pomeranz-Fritsch | Aminoacetal | Not applicable directly | Isoquinoline (requires modification of amine) |
These ring-closure reactions transform the flexible ethanamine side chain into a rigid, conformationally constrained heterocyclic structure, which is a common strategy in drug design to improve receptor selectivity and metabolic stability.
In Vitro Pharmacological Characterization and Structure Activity Relationships
Ligand Binding Studies at Serotonin (B10506) Receptors
The primary molecular targets of 2C-B-FLY are the serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subfamily.
Affinity and Selectivity Profiles at 5-HT2A and 5-HT2C Receptors
2C-B-FLY exhibits a high affinity for both the 5-HT2A and 5-HT2C receptors. Studies have shown that its affinity for the 5-HT2A receptor is comparable to that of its non-rigid counterpart, 2C-B. One study reported a Kᵢ value of 11 nM for 2C-B-FLY at the human 5-HT2A receptor. This similarity in affinity suggests that the conformational restriction imposed by the dihydrodifuran rings does not significantly alter the binding to this particular receptor subtype.
While specific Kᵢ values for the 5-HT2C receptor are not as consistently reported in direct comparison to the 5-HT2A receptor in the available literature, it is generally understood that 2C-B-FLY possesses high affinity for this receptor as well. caymanchem.com The selectivity profile of 2C-B-FLY for 5-HT2A over 5-HT2C is an area that warrants further investigation with comprehensive binding assays. Some related compounds, such as the saturated benzodipyran derivatives, have been noted to be more selective for the 5-HT2C receptor. wikipedia.org
| Compound | Receptor | Kᵢ (nM) |
|---|---|---|
| 2C-B-FLY | Human 5-HT2A | 11 |
Interactions with Other 5-Hydroxytryptamine Receptor Subtypes
Beyond the 5-HT2A and 5-HT2C receptors, 2C-B-FLY interacts with a range of other serotonin receptor subtypes. Unusually for a 2C-x compound, it displays a high affinity for the 5-HT1D receptor. wikipedia.org Its affinity for the 5-HT1A, 5-HT1B, and 5-HT1E receptors is reported to be relatively weak. wikipedia.org Additionally, 2C-B-FLY demonstrates high binding affinity for the 5-HT2B receptor. caymanchem.com The precise Kᵢ values for these interactions are not consistently available in the scientific literature, highlighting a need for more detailed binding studies to fully characterize its receptor profile.
Receptor Agonism and Antagonism Profiling
Functionally, 2C-B-FLY acts as a partial agonist at the 5-HT2A receptor. caymanchem.comglpbio.compsychonautwiki.org This is consistent with the activity of its parent compound, 2C-B. In a β-arrestin 2 recruitment assay, a measure of functional activity, 2C-B-FLY demonstrated an EC₅₀ of 8.11 nM and an Eₘₐₓ of 81.8%. For comparison, 2C-B in the same assay showed an EC₅₀ of 9.03 nM and an Eₘₐₓ of 89%. This indicates that both compounds have similar potency and efficacy in this particular signaling pathway. The partial agonism at the 5-HT2A receptor is believed to be a key mechanism underlying the psychoactive effects of this class of compounds.
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
|---|---|---|
| 2C-B-FLY | 8.11 | 81.8 |
| 2C-B | 9.03 | 89 |
Exploration of Ligand Interactions with Adrenergic and Histaminergic Receptors
The interaction of 2C-B-FLY with adrenergic and histaminergic receptors has not been extensively characterized in the available scientific literature. However, studies on N-benzyl derivatives of 2C compounds, such as 2C-B-Fly-NBOMe, have shown that the addition of an N-2-methoxybenzyl moiety can significantly increase binding affinity to adrenergic α₁ and histaminergic H₁ receptors. nih.gov This suggests that the core 2C-B-FLY structure may have some, albeit likely lower, affinity for these receptors. Direct binding studies on 2C-B-FLY are necessary to confirm and quantify these potential interactions.
Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives
The unique structure of 2C-B-FLY has made it a valuable tool in understanding the structure-activity relationships of phenethylamine (B48288) psychedelics.
Influence of Substituent Variations on Receptor Binding and Activity
The primary structural difference between 2C-B-FLY and 2C-B is the conformational restriction of the 2- and 5-methoxy groups into dihydrofuran rings. This "tethering" of the methoxy (B1213986) groups does not appear to significantly alter the binding affinity or functional potency at the 5-HT2A receptor, as evidenced by their similar Kᵢ and EC₅₀ values.
Further modifications to the "FLY" scaffold have provided additional SAR insights. For instance, the fully aromatic benzodifuran analog, 2C-B-DragonFLY, is more potent than 2C-B-FLY, indicating that the aromaticity of the ring system is important for optimal 5-HT2A receptor binding. wikipedia.org Conversely, expanding the dihydrofuran rings to dihydropyran rings, as seen in 2C-B-BUTTERFLY, results in a compound with greater selectivity for the 5-HT2C receptor over the 5-HT2A receptor. iiab.me
Replacing the 8-bromo substituent with other halogens or alkyl groups is theoretically possible and would likely result in compounds with similar activity to the corresponding 2C-x parent compounds (e.g., "2C-I-FLY" from 2C-I). wikipedia.org The addition of an alpha-methyl group to the ethylamine (B1201723) side chain, creating the amphetamine derivative DOB-FLY, is another modification that has been explored. wikipedia.org These variations highlight the importance of the substituents on the aromatic ring and the ethylamine side chain in modulating the affinity and selectivity of these compounds for serotonin receptors.
Conformational Analysis and Pharmacophore Modeling
The three-dimensional shape (conformation) of a molecule and the spatial arrangement of its key functional groups (pharmacophore) are critical determinants of its interaction with biological targets. For psychoactive phenethylamines, including 2-(4-Bromo-2-methoxyphenyl)ethanamine, these factors govern the affinity and efficacy at serotonin receptors, particularly the 5-HT2A subtype, which is central to psychedelic activity. frontiersin.orgbiomolther.org While direct crystallographic or extensive computational studies on this compound are not available in the public domain, a detailed understanding can be inferred from computational studies and structure-activity relationships (SAR) of closely related analogues. mdpi.comheffter.org
Conformational Analysis
The flexibility of the phenethylamine scaffold is primarily due to the rotation around several key single bonds. Conformational analysis aims to identify the low-energy, and therefore most probable, shapes the molecule will adopt. mdpi.com For this compound, the crucial torsional angles are those defining the orientation of the ethylamine side chain relative to the phenyl ring and the orientation of the 2-methoxy group. mdpi.com
Ethylamine Side Chain : The side chain can adopt different conformations, typically described as trans (antiperiplanar) or gauche (synclinal), referring to the torsion angle between the phenyl ring and the terminal amino group. Computational studies on related psychedelic molecules, such as psilocybin, indicate that specific folded or extended conformations are energetically favored and that these preferences can be crucial for fitting into a receptor's binding pocket. researchgate.net The trans conformation, where the side chain extends away from the ring, is often considered the active conformation for many phenethylamines at the 5-HT2A receptor.
2-Methoxy Group : The orientation of the methoxy group relative to the phenyl ring is another key conformational feature. It can lie in the plane of the ring (planar) or be rotated out of the plane (non-planar). The electronic interaction between the oxygen's lone pairs and the aromatic pi system, along with steric hindrance from adjacent substituents, determines the most stable orientation. This positioning is vital as the methoxy group's oxygen is a potential hydrogen bond acceptor within the receptor.
Table 1: Key Torsional Angles in Phenethylamine Conformational Analysis
| Torsional Angle (Dihedral) | Description | Significance |
|---|---|---|
| τ1 (Car-Car-Cα-Cβ) | Rotation of the ethylamine side chain relative to the plane of the phenyl ring. | Determines if the side chain is perpendicular or coplanar with the ring, affecting the overall molecular shape. |
| τ2 (Car-Cα-Cβ-N) | Rotation around the Cα-Cβ bond, defining the gauche vs. trans conformation. | Critical for positioning the terminal amino group for interaction with key receptor residues (e.g., Aspartic Acid). |
| τ3 (Car-Car-O-Cmethyl) | Rotation of the methoxy group relative to the phenyl ring. | Affects the availability of the methoxy oxygen for hydrogen bonding within the receptor binding site. |
Pharmacophore Modeling
A pharmacophore model is an abstract representation of all the steric and electronic features necessary for a molecule to exert a specific biological effect. For psychedelic phenethylamines that act as 5-HT2A receptor agonists, a well-established pharmacophore has been developed through extensive SAR studies. researchgate.netnih.gov
The essential features of this pharmacophore include:
Aromatic Center (Aro): Provided by the phenyl ring, which engages in hydrophobic or pi-stacking interactions within the receptor.
Positive Ionizable (PI): The terminal amino group of the ethylamine side chain, which is protonated at physiological pH and forms a crucial ionic bond with a conserved aspartate residue in the receptor's transmembrane domain 3.
Hydrogen Bond Acceptor (HBA): Oxygen atoms from the methoxy substituents are key hydrogen bond acceptors. The precise location and orientation of these groups are critical for high-affinity binding and functional activity.
In the case of this compound, the 2-methoxy group provides a critical HBA feature. The 4-bromo substituent contributes to a hydrophobic region (Hydrophobic, Hy) of the pharmacophore. In the highly potent compound 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine), the 4-bromo group is known to occupy a hydrophobic pocket in the 5-HT2A receptor, significantly enhancing binding affinity. heffter.orgwikipedia.org It is highly probable that the bromo-substituent in this compound serves a similar function. The absence of a second methoxy group at the 5-position, which is a hallmark of the 2C-X series, suggests that its interaction with the receptor might differ from that of canonical compounds like 2C-B, potentially altering its affinity or functional profile. Studies on simple 2-methoxyphenethylamine (B1581544) (lacking the 4-bromo group) show it has negligible affinity for 5-HT2A/2C receptors, underscoring the critical role of the 4-position substituent in conferring affinity. wikipedia.org
Table 2: Pharmacophore Features for 5-HT2A Receptor Agonism in Phenethylamines
| Pharmacophore Feature | Corresponding Molecular Moiety | Putative Interaction with Receptor |
|---|---|---|
| Aromatic Ring (Aro) | Phenyl Ring | Hydrophobic interactions, π-π stacking with aromatic residues (e.g., Phenylalanine, Tryptophan). |
| Positive Ionizable (PI) | Terminal Amino Group (-NH2) | Ionic bond with a conserved Aspartate residue (Asp155 in human 5-HT2A). |
| Hydrogen Bond Acceptor (HBA) | 2-Methoxy Group (-OCH3) | Hydrogen bonding with Serine or Threonine residues in the binding pocket. |
| Hydrophobic Feature (Hy) | 4-Bromo Group (-Br) | Interaction with a specific hydrophobic pocket, enhancing binding affinity. |
Enzymatic Biotransformation and in Vitro Metabolism Studies
Phase I Metabolic Pathways
Phase I metabolism of 2C-B is characterized by several key oxidative reactions, including demethylation, hydroxylation, and deamination. These transformations are primarily catalyzed by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. nih.govwikipedia.org
Oxidative Demethylation Mechanisms (O-Demethylation, Bis-O-Demethylation)
Oxidative O-demethylation is a significant metabolic pathway for 2C-B, involving the removal of one or both methyl groups from the methoxy (B1213986) moieties on the phenyl ring. This process can occur either before or after other metabolic transformations, such as oxidative deamination. nih.govwikipedia.org
Studies have shown that the metabolism of 2C-B can lead to the formation of demethylated metabolites. For instance, further metabolism of the deaminated products, 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), can occur through demethylation. nih.govwikipedia.org Alternatively, 2C-B can first undergo demethylation followed by oxidative deamination to produce these later metabolites. nih.govwikipedia.org
In rat hepatocytes, both 2-O-desmethyl-2C-B and 5-O-desmethyl-N-acetyl-2C-B have been identified, indicating that demethylation occurs at either the 2- or 5-position of the phenyl ring. mdpi.com The metabolism of the related N-benzyl derivative, 25B-NBF, in human hepatocytes also extensively involves O-demethylation and bis-O-demethylation, further supporting the role of this pathway in the biotransformation of 2C-B related compounds. mdpi.comdntb.gov.ua
Hydroxylation Reactions
Hydroxylation, the addition of a hydroxyl group, is another key Phase I metabolic reaction for 2C-B and related compounds. This can occur on the aromatic ring or other parts of the molecule.
In studies with the N-benzyl derivative 25B-NBF, hydroxylation was a major metabolic route in human hepatocytes. mdpi.comdntb.gov.ua For 2C-B, the formation of hydroxylated metabolites has been observed, such as 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), which is produced by human, monkey, and rabbit hepatocytes. nih.govwikipedia.org This indicates that hydroxylation of the phenyl ring is a relevant pathway in these species.
Furthermore, the metabolite 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA) has been identified in humans, which is a product of both deamination and subsequent demethylation and hydroxylation. wikipedia.org
N-Dealkylation and N-Dearylation Processes
N-dealkylation and N-dearylation are metabolic processes that involve the removal of an alkyl or aryl group from a nitrogen atom. These reactions are typically relevant for secondary or tertiary amines. As 2-(4-bromo-2-methoxyphenyl)ethanamine is a primary amine, it does not undergo N-dealkylation.
However, in the context of related, more complex molecules that are derivatives of 2C-B, these pathways are relevant. For example, the N-benzyl derivative of 2C-B, known as 25B-NBF, undergoes N-debenzylation (a form of N-dearylation) to yield 2C-B as a major metabolite in human hepatocytes. mdpi.com This demonstrates that while 2C-B itself is not a substrate for N-dealkylation, it can be a metabolic product of more complex precursor compounds that are structurally related to it.
Oxidative Deamination to Carboxylic Acid and Alcohol Metabolites
Oxidative deamination is a primary and crucial pathway in the metabolism of 2C-B. This reaction is mediated by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. nih.govwikipedia.org The process involves the removal of the amino group, leading to the formation of an aldehyde intermediate, which is then further metabolized to corresponding alcohol or carboxylic acid derivatives. researchgate.net
The main metabolites resulting from oxidative deamination of 2C-B are:
2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) : The alcohol metabolite. nih.govwikipedia.org
4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) : The carboxylic acid metabolite, which has been found to be the most abundant metabolite in human urine. nih.gov
4-bromo-2,5-dimethoxybenzoic acid (BDMBA) : Another acidic metabolite formed through oxidative deamination. nih.govwikipedia.orgresearchgate.net
In humans, the peak concentrations of the metabolite BDMPAA can be significantly higher than that of the parent compound 2C-B. wikipedia.org
Dehydrogenation and Other Oxidative Transformations
While various oxidative transformations are central to the metabolism of 2C-B, specific dehydrogenation reactions (the removal of hydrogen to form a double bond) have not been prominently reported as a major metabolic pathway for this compound in the existing scientific literature. The primary oxidative pathways identified are O-demethylation, hydroxylation, and oxidative deamination.
However, studies on the closely related compound 2C-B-Fly-NBOMe have identified dehydrogenated metabolites in mycelium matrix, suggesting that this pathway could be relevant for structurally similar compounds, though it is not a confirmed pathway for 2C-B itself. nih.gov
Phase II Metabolic Pathways
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or acetate, to form more water-soluble compounds that are easily excreted.
For 2C-B, there is evidence of Phase II metabolic pathways, although they are less extensively characterized than Phase I pathways. In rat hepatocytes, N-acetylated metabolites such as 2-O-desmethyl-N-acetyl-2C-B and 5-O-desmethyl-N-acetyl-2C-B have been identified. mdpi.com This indicates that N-acetylation of the amino group, particularly after demethylation, is a relevant conjugation pathway in this species.
While direct evidence for glucuronidation and sulfation of 2C-B metabolites in humans is limited, these are common Phase II pathways for many xenobiotics. Studies on the N-benzyl derivative 25B-NBF have shown that it undergoes glucuronidation and sulfation in human hepatocytes. mdpi.comdntb.gov.ua Given that 2C-B is a metabolite of 25B-NBF and possesses functional groups amenable to conjugation, it is plausible that its hydroxylated metabolites could undergo glucuronidation or sulfation. Indeed, some metabolites of 2C-B have been observed in urine in their conjugated forms as glucuronides or sulfates. researchgate.net
Table 1: Summary of Phase I Metabolites of this compound
| Metabolite Name | Abbreviation | Metabolic Pathway |
|---|---|---|
| 2-(4-bromo-2,5-dimethoxyphenyl)ethanol | BDMPE | Oxidative Deamination |
| 4-bromo-2,5-dimethoxyphenylacetic acid | BDMPAA | Oxidative Deamination |
| 4-bromo-2,5-dimethoxybenzoic acid | BDMBA | Oxidative Deamination |
| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | B-2-HMPE | Hydroxylation, Oxidative Deamination |
| 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | B-2-HMPAA | Demethylation, Hydroxylation, Oxidative Deamination |
| 4-bromo-2,5-dimethoxyphenol | BDMP | Demethylation |
| 2-O-desmethyl-2C-B | O-Demethylation | |
| 5-O-desmethyl-N-acetyl-2C-B | O-Demethylation, N-Acetylation | |
| 2-O-desmethyl-N-acetyl-2C-B | O-Demethylation, N-Acetylation |
Table 2: Summary of Phase II Metabolic Pathways for this compound and Related Compounds
| Pathway | Observation | Species |
|---|---|---|
| N-Acetylation | Formation of N-acetylated metabolites of demethylated 2C-B. | Rat |
| Glucuronidation | Observed for the related compound 25B-NBF and suggested for 2C-B metabolites. | Human |
| Sulfation | Observed for the related compound 25B-NBF and suggested for 2C-B metabolites. | Human |
Glucuronidation Conjugation
Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion. nih.govwikipedia.org This reaction involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a substrate molecule. wikipedia.org The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs). nih.govnih.gov
In vitro studies on N-benzyl derivatives of 2C-B, a compound structurally similar to this compound, have consistently identified glucuronide conjugates as significant metabolites. Investigations using human liver microsomes (HLMs) revealed the formation of multiple UGT-derived metabolites. nih.gov For instance, the metabolism of 25B-NBF, an N-fluorobenzyl derivative of 2C-B, in human hepatocytes led to the identification of 25B-NBF N-glucuronide. mdpi.com This metabolite was characterized by a mass increase corresponding to the addition of a glucuronic acid moiety (176.0321 amu) to the parent molecule. mdpi.com Similarly, studies on 25B-NBOMe also confirmed glucuronidation as a major detoxification pathway. nih.govresearchgate.net
Sulfation Conjugation
Sulfation is another important Phase II conjugation reaction that increases the polarity of xenobiotics for elimination. This process is catalyzed by sulfotransferase (SULT) enzymes. Studies investigating the metabolic fate of 2C-B derivatives have shown evidence of sulfation. researchgate.net The in vitro metabolism of 25B-NBF in human hepatocytes identified sulfation as one of the biotransformation pathways. mdpi.comnih.gov While less predominant than glucuronidation in some cases, the formation of sulfate conjugates represents a relevant clearance mechanism for this class of compounds. nih.govresearchgate.net
Acetylation and Cysteine Conjugation
Acetylation, catalyzed by N-acetyltransferases (NATs), is a conjugation pathway primarily for compounds with amine groups. This pathway has been observed in the metabolism of 2C-B derivatives. researchgate.net In vitro studies with human hepatocytes have confirmed acetylation as a metabolic route for compounds like 25B-NBF. mdpi.comnih.gov
Furthermore, conjugation with endogenous thiols like cysteine (a component of glutathione) can occur, often following initial Phase I metabolism that creates an electrophilic center. A cysteine conjugate of 25B-NBF has been identified in metabolic studies, indicating the involvement of glutathione conjugation followed by further processing to a cysteine adduct. mdpi.com
Table 1: Summary of Phase II Conjugation Metabolites Identified for 2C-B Analogues
| Conjugation Pathway | Metabolite Type | Analytical Observation | Reference |
| Glucuronidation | N-glucuronide | Mass increase of ~176 amu over the parent compound. | nih.govmdpi.com |
| Sulfation | Sulfate conjugate | Identified as a biotransformation product in human hepatocytes. | mdpi.comresearchgate.net |
| Acetylation | Acetyl conjugate | Confirmed as a metabolic pathway in vitro. | mdpi.comresearchgate.net |
| Cysteine Conjugation | Cysteine adduct | Mass increase of ~119 amu over the parent compound. | mdpi.com |
Identification of Key Cytochrome P450 (CYP) Isoenzymes in Metabolism
Phase I metabolism of phenethylamines is predominantly driven by the Cytochrome P450 (CYP) superfamily of enzymes, which introduce or expose functional groups on the substrate. nih.gov Various CYP isoenzymes have been identified as catalysts in the biotransformation of 2C-B derivatives through studies with human cDNA-expressed CYP enzymes. mdpi.comnih.gov
Contribution of CYP2D6, CYP2J2, and CYP3A4
The major CYP isoforms, CYP2D6 and CYP3A4, also play a significant role in the metabolism of these compounds. mdpi.comnih.gov CYP3A4 is one of the most abundant CYP enzymes in the human liver and is responsible for the metabolism of a large percentage of clinical drugs. nih.gov Studies confirmed that CYP2D6, CYP2J2, and CYP3A4 are all involved in the biotransformation of 25B-NBF. mdpi.comnih.gov The contribution of CYP2D6 is particularly noteworthy as it is a highly polymorphic enzyme, which can lead to significant differences in metabolic capacity among individuals. nih.gov
Table 2: Cytochrome P450 Isoenzymes Involved in the Metabolism of 2C-B Analogues
| CYP Isoenzyme Family | Specific Enzyme | Role in Metabolism | Reference |
| CYP1A | CYP1A1, CYP1A2 | Catalyzes metabolic reactions. | mdpi.comnih.gov |
| CYP2B | CYP2B6 | Catalyzes metabolic reactions. | mdpi.comnih.gov |
| CYP2C | CYP2C9, CYP2C19 | Catalyzes metabolic reactions. | mdpi.comnih.gov |
| CYP2D | CYP2D6 | Contributes to biotransformation; highly polymorphic. | mdpi.comnih.gov |
| CYP2J | CYP2J2 | Catalyzes metabolic reactions. | mdpi.comnih.gov |
| CYP3A | CYP3A4 | Major contributor to biotransformation. | mdpi.comnih.gov |
Involvement of UDP-Glucuronosyltransferase (UGT) Enzymes
The UGT superfamily of enzymes is responsible for the glucuronidation of a vast number of substrates, including drugs and endogenous compounds. nih.govebmconsult.com These enzymes are critical for detoxification and elimination. nih.gov The human UGT superfamily is divided into several families, with the UGT1A and UGT2B subfamilies being the most important for drug metabolism. ebmconsult.comyoutube.com
Specific in vitro experiments have identified the particular UGT enzymes involved in the conjugation of 2C-B derivatives. Studies with a panel of human cDNA-expressed UGT enzymes showed that UGT2B7 was a key enzyme responsible for the metabolism of 25B-NBF. mdpi.comnih.gov UGT2B7 is known to have a broad substrate specificity and is a major UGT enzyme in the human liver. ebmconsult.com The identification of specific UGT isoforms involved in the clearance of these phenethylamines is crucial for understanding potential drug-drug interactions and metabolic variability. ebmconsult.com
Comparative In Vitro Metabolism Across Species
Understanding the metabolic fate of xenobiotics across different species is a cornerstone of toxicology and drug development. In vitro models, such as hepatocytes and liver microsomes, provide a valuable platform for elucidating species-specific metabolic pathways and identifying potential differences between preclinical animal models and humans. Studies on the biotransformation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to this compound, have revealed notable interspecies variations in metabolism.
Research utilizing cryopreserved hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice has been instrumental in constructing the primary metabolic pathways and highlighting significant species-dependent differences. researchgate.net The main biotransformations observed involve oxidative deamination and demethylation. researchgate.netnih.gov Oxidative deamination, primarily mediated by monoamine oxidase (MAO-A and MAO-B), leads to the formation of an alcoholic metabolite, 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), and a carboxylated metabolite, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net Subsequent demethylation of BDMPAA can form 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA). researchgate.net
Two particularly striking interspecies differences were identified in these hepatocyte studies. researchgate.netresearchgate.net Firstly, a previously unknown metabolite, 4-bromo-2,5-dimethoxyphenol (BDMP), was identified exclusively after incubation with mouse hepatocytes. researchgate.netresearchgate.net This metabolite was not detected in hepatocytes from humans, monkeys, dogs, rabbits, or rats, marking a major qualitative difference in the metabolic profile of the mouse model. researchgate.net
Secondly, the production of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) showed a distinct species-dependent pattern. researchgate.net This metabolite was formed in hepatocytes from humans, monkeys, and rabbits, but was notably absent in incubations with hepatocytes from dogs, rats, and mice. researchgate.net
These comparative findings underscore the variability in metabolic pathways across common preclinical species and humans. The presence or absence of specific metabolites can indicate differences in enzymatic activity or pathway preference, which is critical for the appropriate selection of animal models for toxicological studies.
The table below summarizes the formation of key metabolites of the related compound 2C-B in hepatocytes from six different species.
| Metabolite | Human | Monkey | Rabbit | Dog | Rat | Mouse |
| BDMPAA | + | + | + | + | + | + |
| B-2-HMPAA | + | + | + | + | + | + |
| BDMPE | + | + | + | + | + | + |
| B-2-HMPE | + | + | + | - | - | - |
| BDMP | - | - | - | - | - | + |
| Data sourced from studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B). researchgate.netresearchgate.net |
Further research into related N-benzylphenethylamine compounds (NBOMes) using human liver microsomes (HLM) and fungal models like Cunninghamella elegans also highlights species-related metabolic differences. nih.govdntb.gov.uamdpi.com These studies show that major metabolic routes include O-demethylation, hydroxylation, and N-dealkylation, with the relative contribution of each pathway varying between models. mdpi.comresearchgate.net For instance, in one study, the highest number and concentration of metabolites for an NBOMe compound were found in human liver microsomes compared to rat in vivo models or C. elegans. researchgate.net Such differences are important to consider when extrapolating metabolic data from one species or model to another. dntb.gov.uamdpi.com
Advanced Analytical Methodologies for Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of phenethylamine (B48288) compounds in complex biological matrices. The technique offers high sensitivity and selectivity, enabling the separation and identification of the parent compound and its metabolites. In the analysis of related phenethylamines, optimal chromatographic separation is often achieved using C18 analytical columns with a mobile phase gradient of water and acetonitrile, typically supplemented with an acid like formic acid to improve ionization. nih.gov
High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying unknown metabolites by providing highly accurate mass measurements of precursor and product ions. ijpras.com This accuracy allows for the determination of elemental compositions, which is a critical step in proposing metabolite structures. ijpras.com For phenethylamines, metabolic pathways often involve reactions such as hydroxylation, O-demethylation, and N-dealkylation. mdpi.com HRMS can distinguish between these metabolic modifications based on precise mass shifts from the parent drug.
For instance, in studies of similar N-benzyl phenethylamines like 25B-NBF, HRMS was used to identify a wide array of metabolites formed through various biotransformations. mdpi.com The high mass accuracy of instruments like Time-of-Flight (TOF), Q-TOF, and Orbitrap analyzers facilitates the confident identification of these metabolic products. ijpras.com
Table 1: Common Metabolic Transformations and Corresponding Mass Changes Detectable by HRMS
| Metabolic Reaction | Change in Elemental Composition | Exact Mass Change (Da) |
|---|---|---|
| Hydroxylation | +O | +15.9949 |
| O-Demethylation | -CH₂ | -14.0157 |
| N-Debenzylation | -C₇H₆ | -90.0469 |
| Glucuronidation | +C₆H₈O₆ | +176.0321 |
| Sulfation | +SO₃ | +79.9568 |
This table illustrates common metabolic reactions applicable to phenethylamines; specific metabolites for 2-(4-Bromo-2-methoxyphenyl)ethanamine would require dedicated experimental studies.
Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for structural elucidation. In this technique, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule.
For phenethylamines, a characteristic fragmentation pathway involves the cleavage of the beta-carbon-carbon bond relative to the phenyl ring, resulting in the formation of a stable iminium ion. The mass spectra of brominated compounds are also distinguished by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes), which helps confirm the presence of bromine in fragment ions. psu.edu Analysis of fragmentation patterns helps to pinpoint the sites of metabolic modification on the molecule. mdpi.com
Table 2: Predicted Key Mass Fragments for this compound
| Fragment Description | Proposed Structure / Formula | Predicted m/z (for ⁷⁹Br) |
|---|---|---|
| Protonated Molecule | [C₉H₁₂BrNO + H]⁺ | 242.02 |
| Iminium Ion (from C-C cleavage) | [CH₂=NH₂]⁺ | 30.03 |
| Bromo-methoxybenzyl Cation | [C₈H₈BrO]⁺ | 200.98 |
These predictions are based on general fragmentation rules for phenethylamines and would require experimental verification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. pubmedia.id However, many phenethylamines, particularly primary amines, can be thermolabile or exhibit poor chromatographic behavior. researchgate.net In the ion source of a mass spectrometer, some complex phenethylamine derivatives can break down, potentially leading to misidentification. researchgate.net
To overcome these challenges, chemical derivatization is often employed. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) react with the amine group to form more stable and volatile derivatives with unique fragmentation patterns, allowing for clear identification and differentiation from related isomers. researchgate.netresearchgate.net This approach has been successfully used for the analysis of various new psychoactive substances (NPS) belonging to the phenethylamine class. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a compound. ethernet.edu.et Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (like COSY and HMBC) are used to assemble the complete molecular structure. core.ac.uk
For "this compound," ¹H NMR would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons (a singlet), and the two sets of methylene (B1212753) protons of the ethylamine (B1201723) side chain (typically appearing as triplets). The specific chemical shifts and coupling constants of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. ¹³C NMR would provide complementary data on the number and chemical environment of all carbon atoms in the molecule.
Other Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation
Beyond MS and NMR, other analytical methods are used for routine purity and identity checks. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is commonly used for purity assessment, as the substituted aromatic ring system is a strong chromophore. psu.edu Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups, such as the N-H bonds of the amine and the C-O bonds of the methoxy ether group.
Computational Chemistry and Molecular Modeling Approaches
Quantum Mechanical Studies and Molecular Descriptors
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure and properties of a molecule. These calculations provide a fundamental understanding of the molecule's intrinsic characteristics, which govern its chemical behavior and interactions with biological targets.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, the electron-rich dimethoxy-bromophenyl ring is expected to be the primary location of the HOMO, signifying its role in electron-donating interactions.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical or biological environment.
Table 1: Quantum Chemical Reactivity Descriptors Derived from HOMO/LUMO Energies
| Descriptor | Formula | Significance for Reactivity |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; hard molecules have a large energy gap. mdpi.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |
| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack, as well as predicting hydrogen bonding interactions. mdpi.com The MEP map is color-coded to represent different regions of electrostatic potential:
Red/Yellow: Regions of negative potential, which are electron-rich and are the preferred sites for electrophilic attack.
Blue: Regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, an MEP map would be expected to show regions of high electron density (negative potential) around the electronegative oxygen atoms of the two methoxy (B1213986) groups and, to a lesser extent, the bromine atom. Conversely, a region of positive potential would be localized around the hydrogen atoms of the protonated primary amine group (-NH3+), making it a key site for hydrogen bond donation and ionic interactions with receptor sites.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, and its biological target, primarily the serotonin (B10506) 5-HT2A receptor. acs.orgnih.gov These methods provide detailed insights into the binding mode, affinity, and the dynamic behavior of the ligand-receptor complex.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For phenethylamines like 2C-B, the primary interaction involves the protonated ethylamine (B1201723) side chain forming a crucial salt bridge with the carboxylate group of a highly conserved aspartate residue (Asp155 in helix 3) within the 5-HT2A binding pocket. nih.gov The substituted phenyl ring of the molecule typically orients itself within a hydrophobic pocket formed by aromatic and aliphatic amino acid residues in the transmembrane helices. Molecular docking studies on related compounds suggest that the 4-position substituent (the bromine atom in 2C-B) is accommodated within a specific hydrophobic sub-pocket, contributing to binding affinity and selectivity. mzcloud.org
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation starting from a docked pose can be used to assess the stability of the predicted binding mode and to observe conformational changes in both the ligand and the receptor upon binding. These simulations have been instrumental in understanding the activation mechanisms of G-protein coupled receptors like the 5-HT2A receptor, revealing how agonist binding can induce conformational shifts that lead to the breaking of an intracellular "ionic lock" and subsequent G-protein activation. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemspider.com A QSAR model is represented by an equation that relates molecular descriptors (numerical representations of chemical structure) to a specific activity, such as receptor binding affinity (Ki) or functional potency (EC50).
For the phenethylamine (B48288) class of 5-HT2A agonists, structure-activity relationship (SAR) studies have identified key structural features that govern their activity. These SAR findings are the foundation for building predictive QSAR models. Key SAR principles for this class include:
The 2,5-Dimethoxy Pattern: The presence of methoxy groups at the 2- and 5-positions of the phenyl ring is a common motif for potent 5-HT2A agonist activity. chemspider.com
Substitution at the 4-Position: The nature of the substituent at the 4-position is a critical determinant of potency and efficacy. Small, hydrophobic substituents like halogens (e.g., bromine in 2C-B) or alkyl groups are generally associated with high affinity. oup.com
The Ethylamine Side Chain: The two-carbon chain connecting the phenyl ring to the amine group is optimal for interaction with the receptor.
A QSAR model would quantify these relationships, allowing for the prediction of activity for new, unsynthesized phenethylamine derivatives.
Table 2: Illustrative Structure-Activity Relationship (SAR) for 4-Substituted-2,5-dimethoxyphenethylamines at the 5-HT2A Receptor
| Compound | 4-Position Substituent (R) | Relative 5-HT2A Receptor Affinity |
| 2C-H | -H | Baseline |
| 2C-D | -CH₃ | Higher than 2C-H |
| 2C-B | -Br | High |
| 2C-I | -I | Very High |
| 2C-E | -CH₂CH₃ | High |
Note: This table represents general trends in affinity derived from SAR studies. Actual values can vary based on the specific assay.
Predictive Metabolism Modeling
Understanding a compound's metabolic fate is crucial in drug development. Experimental studies using human hepatocytes have shown that the primary metabolic pathways for 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine involve Phase I reactions. nih.gov The main routes are:
Oxidative Deamination: Catalyzed primarily by monoamine oxidase (MAO-A and MAO-B), this pathway converts the ethylamine side chain into an aldehyde intermediate, which is then further oxidized to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) or reduced to 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE). nih.gov
Demethylation: The O-methoxy groups can be removed, likely by cytochrome P450 (CYP450) enzymes, followed by oxidative deamination to yield demethylated metabolites. nih.gov
In silico metabolism prediction tools complement these experimental findings by identifying potential sites of metabolism (SOMs) on a molecule. These computational models use two main approaches: ligand-based methods, which rely on the chemical structure and properties of the molecule, and structure-based methods, which involve docking the molecule into the active sites of metabolic enzymes like CYPs. physchemres.org
For 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, predictive models would analyze the reactivity and accessibility of each atom. The models are expected to correctly identify the carbon atom adjacent to the amine as a highly probable SOM for MAO-catalyzed deamination. The methyl carbons of the methoxy groups would also be flagged as potential SOMs for CYP450-mediated O-demethylation. By predicting these metabolic soft spots, computational models can help rationalize observed metabolites and guide the design of new molecules with improved metabolic stability.
Applications in Preclinical Drug Discovery and Development Research
Utility as a Synthetic Intermediate for Novel Chemical Entities
The phenethylamine (B48288) framework, of which 2-(4-Bromo-2-methoxyphenyl)ethanamine is a substituted example, is a foundational structure in medicinal chemistry. The presence of the bromo and methoxy (B1213986) groups on the phenyl ring, along with the primary amine of the ethanamine chain, offers multiple reactive sites for chemical modification. This allows for its use as a starting material or intermediate in the synthesis of more complex molecules with diverse chemical and pharmacological properties.
For instance, the general class of substituted phenethylamines is crucial in creating a variety of heterocyclic compounds. Synthetic strategies often involve the condensation of the amine group or reactions at the aromatic ring to build new ring systems. The bromo-substituent, in particular, can be utilized in cross-coupling reactions to introduce further molecular complexity. This versatility allows chemists to generate libraries of novel compounds for biological screening. While direct examples of large-scale synthesis starting from this compound are specific to individual research programs, the principles are well-established in the synthesis of related structures, such as oxazole (B20620) derivatives and chromenopyridines. vensel.orgmdpi.com The synthesis of (S)-(-)-l-(4-methoxyphenyl) ethylamine (B1201723), a related chiral amine, highlights the utility of such compounds as chiral resolving agents and catalysts in asymmetric synthesis for pharmaceuticals. google.com
Scaffold for Kinase and Protease Inhibitor Design
The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors, particularly for kinases and proteases, which are critical targets in oncology and inflammatory diseases. The methoxyphenyl group can engage in specific interactions within the active sites of these enzymes. For example, in the design of kinase inhibitors, the methoxy substituent has been noted for its role in conferring high specificity. nih.govnih.gov
Researchers have successfully designed dual inhibitors targeting both kinases and other protein families like bromodomains, which are epigenetic readers. nih.gov For example, starting from a known dual polo-like kinase (PLK)-1 and bromodomain-4 (BRD4) inhibitor, BI-2536, scientists have employed structure-based design to create compounds with a dual anaplastic lymphoma kinase (ALK) and BRD4 profile. nih.govresearchgate.net These efforts underscore the importance of the substituted phenyl ring in achieving desired activity and selectivity profiles. Although not directly starting from this compound, these studies validate the utility of the methoxyphenylamine scaffold in generating potent and selective inhibitors for therapeutic targets. nih.govresearchgate.net
Development of Radioligands for Positron Emission Tomography (PET) Imaging Research
A significant application of derivatives of this compound is in the development of radioligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the brain and other organs. This requires radiolabeled molecules that can selectively bind to specific targets of interest, such as neurotransmitter receptors.
A notable example is the development of [¹¹C]CIMBI-36, the abbreviated name for 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[¹¹C]methoxybenzyl)ethanamine. nih.gov This compound is a close analog of this compound and has been developed as a potent and selective agonist for the serotonin (B10506) 5-HT₂ₐ receptor. nih.gov The brain's 5-HT system is implicated in numerous neuropsychiatric conditions, including major depression and schizophrenia. nih.gov [¹¹C]CIMBI-36 serves as a valuable tool for studying 5-HT₂ₐ agonist binding in the brain, providing insights into the receptor's role in these disorders. nih.gov The development of such radioligands is a multi-step process, often involving the synthesis of a precursor molecule that can be rapidly radiolabeled with a positron-emitting isotope like Carbon-11. nih.govnih.gov
Table 1: Properties of the PET Radioligand [¹¹C]CIMBI-36
| Property | Value | Source |
|---|---|---|
| Full Chemical Name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[¹¹C]methoxybenzyl)ethanamine | nih.gov |
| Target Receptor | Serotonin 5-HT₂ₐ | nih.gov |
| Binding Affinity (Kᵢ) | 1.01 ± 0.17 nM (for 5-HT₂ₐ) | nih.gov |
| Functional Activity | Agonist | nih.gov |
| Positron Emitter | Carbon-11 (¹¹C) | nih.gov |
| Application | PET imaging of 5-HT₂ₐ receptors in the brain | nih.gov |
Exploration of Neuropharmacological Research Tools
Beyond PET imaging, derivatives of the this compound scaffold are explored as research tools to probe the function of the central nervous system. The phenethylamine core is the backbone for many psychoactive compounds and neurotransmitters. Modifications to this structure, such as the addition of bromo and methoxy groups, can systematically alter a compound's potency, selectivity, and mechanism of action at various neuronal receptors.
The 2C family of designer drugs, for example, are substituted phenethylamines that demonstrate the profound impact of aromatic substitution on neuropharmacological activity. nih.gov Compounds like [¹¹C]CIMBI-36 are not only imaging agents but also potent pharmacological tools. In vitro studies have shown that CIMBI-36 is a specific and selective 5-HT₂ₐ agonist, inducing phosphoinositide hydrolysis in cells expressing the receptor. nih.gov Such tools are crucial for dissecting the signaling pathways and physiological roles of specific receptor subtypes, which is fundamental for understanding brain function and discovering new treatments for neurological and psychiatric disorders. nih.gov
Investigation of Potential Biological Activities
Anti-inflammatory Activity: Derivatives incorporating the bromophenyl moiety have shown potential as anti-inflammatory agents. For instance, a thiosemicarbazone derivative containing a bromophenyl group demonstrated significant antinociceptive and anti-inflammatory effects in preclinical models, suggesting an action on the early mediators of inflammation like histamine. nih.govresearchgate.net Other studies on salicylanilides and polymethoxyflavonoids, which share structural motifs, have also reported anti-inflammatory properties, often mediated through the inhibition of inflammatory pathways like NF-κB and MAPK. nih.govmdpi.commdpi.com
Antimicrobial Activity: The bromophenyl structure is a component of various compounds synthesized and tested for antimicrobial properties. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be active against Gram-positive bacteria. nih.gov Similarly, thiazole (B1198619) derivatives incorporating a 4-bromophenyl group have been screened for their activity against a range of bacteria and fungi. researchgate.net Schiff base derivatives containing a bromo-methoxy-phenol structure have also been evaluated as potential antibacterial agents. researchgate.net
Neuroprotective and Other Activities: While direct evidence for the neuroprotective activity of this compound is limited, related bromophenol derivatives have been studied for their antioxidant properties, which can contribute to neuroprotection. mdpi.com These derivatives have been shown to ameliorate oxidative damage and the generation of reactive oxygen species in cell-based assays. mdpi.com Furthermore, the broader class of phenethylamines is known to interact with a wide array of biological targets, suggesting that derivatives could possess other activities such as anticancer or antiprotozoal effects. mdpi.comresearchgate.net
Table 2: Investigated Biological Activities of Related Derivative Classes
| Derivative Class | Investigated Activity | Example Finding | Source(s) |
|---|---|---|---|
| Bromophenyl Thiosemicarbazones | Anti-inflammatory | Reduced paw edema in a carrageenan-induced inflammation model. | nih.gov |
| N-(bromo-phenyl)-benzamides | Antimicrobial, Anti-inflammatory | Active against Gram-positive bacteria (MIC = 2.5–5.0 mg/mL); potent proteinase inhibitory activity. | nih.gov |
| Bromophenyl Thiazoles | Antimicrobial | Some derivatives showed moderate antibacterial activity against Gram-positive bacteria. | researchgate.net |
| Bromophenol Derivatives | Antioxidant, Anticancer | Ameliorated H₂O₂-induced oxidative damage; induced apoptosis in leukemia cells. | mdpi.com |
| Coumarin Derivatives | Antibacterial, Antifungal | Showed inhibitory zones of 15-22 mm against various bacteria and fungi. | jmchemsci.com |
Future Directions and Emerging Research Avenues
Investigation of Novel Analogues and Derivatives with Enhanced Selectivity
The core structure of 2-(4-Bromo-2-methoxyphenyl)ethanamine, also known as 2C-B-FLY, provides a versatile scaffold for the development of novel analogues with tailored pharmacological properties. Research efforts are directed toward synthesizing derivatives that exhibit enhanced selectivity for specific serotonin (B10506) receptor subtypes, which could lead to a better understanding of the distinct roles these receptors play in various physiological and cognitive processes.
Rigidification of the phenethylamine (B48288) structure, as seen in 2C-B-FLY where the methoxy (B1213986) groups are incorporated into dihydrofuran rings, is a key strategy being explored. nih.gov This structural constraint can significantly influence receptor affinity and potency. Theoretical exploration suggests that a wide array of analogues can be produced by modifying the substituent at the 8-position or by altering the ethylamine (B1201723) sidechain. wikipedia.org For example, substituting the bromine atom with iodine or a methyl group would yield "2C-I-FLY" and "2C-D-FLY," respectively. wikipedia.org Additionally, methylating the alpha carbon of the sidechain produces the amphetamine derivative DOB-FLY, a dihydro-difuran analogue of DOB. wikipedia.org
Further modifications include the addition of an N-benzyl group, creating the NBOMe and NBOH series of compounds. The N-2-methoxybenzyl moiety, in particular, has been shown to dramatically increase binding affinity for 5-HT2A and 5-HT2C receptors. nih.gov An example is 2C-B-Fly-NBOMe, a derivative that demonstrates the potential for creating highly potent compounds through such modifications. nih.gov The investigation of these novel analogues aims to dissociate the complex effects mediated by different receptors and to develop tool compounds for pharmacological research. nih.govnih.gov
| Compound Name | Core Structure | Key Structural Modification | Rationale/Expected Impact |
|---|---|---|---|
| 2C-I-FLY | 2-(2,3,6,7-tetrahydrofuro[2,3-f] nih.govbenzofuran-8-yl)ethanamine | Substitution of Bromine with Iodine at the 8-position. wikipedia.org | Investigate the effect of a different halogen on receptor affinity and potency, analogous to the relationship between 2C-B and 2C-I. |
| 2C-D-FLY | 2-(2,3,6,7-tetrahydrofuro[2,3-f] nih.govbenzofuran-8-yl)ethanamine | Substitution of Bromine with a Methyl group at the 8-position. wikipedia.org | Explore the impact of a small alkyl group on receptor interaction, analogous to 2C-D. |
| DOB-FLY | 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine | Alpha-methylation of the ethylamine side chain. wikipedia.org | Create the amphetamine analogue, potentially increasing duration and potency, similar to the relationship between 2C-B and DOB. |
| 2C-B-Fly-NBOMe | 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxybenzyl]ethan-1-amine | Addition of an N-(2-methoxybenzyl) group to the amine. nih.gov | Dramatically increase binding affinity and potency at 5-HT2A/2C receptors. nih.gov |
Elucidation of Further Mechanistic Insights at the Molecular Level
Future research aims to move beyond simple binding affinity (Kᵢ) values to explore the functional consequences of receptor activation. This includes studying downstream signaling cascades, such as phosphoinositide hydrolysis, and the concept of "biased agonism," where a compound can preferentially activate certain signaling pathways over others at the same receptor. nih.gov For instance, research on related compounds like CIMBI-36 has shown that agonists may bind preferentially to the high-affinity functional state of the receptor, which is crucial for transmitting intracellular signals and may be more relevant in various physiological states. nih.gov
Understanding the pharmacokinetics at a molecular level is also critical. Studies on the N-benzyl analogue, 2C-B-Fly-NBOMe, have shown that it penetrates brain tissue and has a longer half-life in the brain compared to serum, suggesting a slower turnover and potentially prolonged mechanism of action. nih.gov The formation of active metabolites is another important consideration that can significantly influence the duration and nature of the compound's effects. nih.govmdpi.com Elucidating these metabolic pathways is essential for a complete mechanistic understanding.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity |
|---|---|---|
| 5-HT2A | 11 nih.gov | Partial Agonist cfsre.orgcaymanchem.com |
| 5-HT2B | High Affinity wikipedia.orgcfsre.org | Agonist wikipedia.org |
| 5-HT2C | High Affinity wikipedia.orgcfsre.org | Agonist wikipedia.org |
| 5-HT1D | High Affinity wikipedia.org | Not specified |
| 5-HT1A | Relatively Weak Affinity wikipedia.org | Not specified |
Advanced In Vitro and In Silico Modeling for Predictive Research
The rapid emergence of novel psychoactive substances (NPS) necessitates the use of advanced modeling techniques to predict their pharmacological and toxicological profiles before they appear on the market. nih.gov In vitro and in silico methods are becoming indispensable tools in this area.
In Vitro Models: In vitro studies using cell cultures, human liver microsomes (HLMs), and other model organisms are crucial for investigating the metabolism of compounds like this compound and its derivatives. mdpi.com For example, studies on 2C-B-Fly-NBOMe have utilized HLMs and the fungus Cunninghamella elegans to identify numerous phase I and phase II metabolites, providing critical data for forensic analysis and understanding the compound's biotransformation. mdpi.com Such models allow for controlled investigation of metabolic pathways and can help identify potentially active or toxic metabolites.
In Silico Models: Computational modeling offers a powerful approach to screen virtual libraries of compounds and predict their properties. nih.govmdpi.com Key techniques include:
Quantitative Structure-Activity Relationship (QSAR): These models establish mathematical relationships between the chemical structure of a compound and its biological activity, allowing for the prediction of properties like receptor affinity or blood-brain barrier permeability for new analogues. mdpi.com
Molecular Docking: This technique simulates the binding of a molecule to the three-dimensional structure of a target receptor, such as the 5-HT2A receptor. It can predict binding affinity and orientation, offering insights into the molecular basis of a compound's selectivity and potency. nih.gov
Machine Learning and Deep Learning: Trained on large datasets of known compounds, machine learning algorithms can identify complex patterns to predict a wide range of properties, from bioactivity to potential off-target effects. nih.govmdpi.com
These predictive models are essential for prioritizing the synthesis of novel analogues with desired properties and for providing an early assessment of the potential effects of newly emerging substances. mdpi.comnih.gov
Development of Standardized Research Methodologies for Analogue Characterization
The constant structural modification of existing compounds to create novel psychoactive substances presents a significant challenge for forensic and research laboratories. nih.govojp.govresearchgate.net The characterization of analogues of this compound is complicated by several factors, including the presence of structural isomers and thermolabile compounds that can degrade during analysis. mdpi.comresearchgate.net
A primary challenge is the lack of certified reference materials for newly emerged analogues, which are essential for the validation of analytical methods. nih.gov Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the workhorses of forensic laboratories, but their effectiveness depends on up-to-date spectral libraries and validated protocols. mdpi.comnih.gov Confusion between structural isomers or analogues is a common source of error in identification. mdpi.com
To address these issues, the development of standardized research methodologies is critical. This involves:
Non-targeted testing protocols: Workflows that can detect and tentatively identify unexpected or unknown compounds, rather than only searching for known substances. ojp.gov
Proficiency Testing: Inter-laboratory comparison studies are essential to evaluate and harmonize the analytical capabilities of different drug-checking and forensic services, ensuring that results are accurate and comparable. mdpi.com
Data Sharing and Early Warning Systems: Networks like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) facilitate the rapid sharing of information on newly identified substances, allowing laboratories and public health bodies to respond quickly. mdpi.comunodc.org
Development of Novel Derivatization Techniques: For compounds that are difficult to analyze directly, chemical derivatization can improve their stability and chromatographic behavior, leading to more reliable identification. researchgate.net
These efforts aim to create a more robust and responsive framework for the analytical characterization of emerging phenethylamine analogues, ensuring accurate identification for both research and forensic purposes. ojp.govmdpi.com
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Bromo-2-methoxyphenyl)ethanamine, and how can intermediates be characterized?
The synthesis typically involves bromination of a methoxy-substituted phenethylamine precursor. A common route includes:
Friedel-Crafts alkylation or bromination of a dimethoxybenzene derivative to introduce the bromine substituent.
Reductive amination or Gabriel synthesis to form the ethanamine moiety.
Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water).
Characterization of intermediates should use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns and LC-MS for purity (>95%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility.
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at −20°C to prevent degradation.
- Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste contractors .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- HPLC-UV/DAD : Use a C18 column (3.5 µm, 150 × 4.6 mm) with mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Detection at λ = 254 nm.
- GC-MS : Derivatize with heptafluorobutyric anhydride (HFBA) to enhance volatility. Monitor using electron ionization (EI) at m/z 243 (M⁺) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating via R-factor convergence (target: R₁ < 0.05).
- Key metrics : Analyze bond angles (C-Br: ~1.89 Å), torsion angles (methoxy group: ~120°), and hydrogen bonding networks .
Q. What receptor binding assays are appropriate for studying the pharmacological activity of this compound?
- In vitro 5-HT₂A receptor assays : Use HEK-293 cells transfected with human 5-HT₂A receptors.
- Radioligand displacement : Compete with [³H]Ketanserin (Kd = 1.2 nM) to determine IC₅₀ values.
- Functional assays : Measure IP₃ accumulation via TR-FRET.
- Compare potency to reference compounds (e.g., 2C-B or DOB) to assess selectivity .
Q. How can conflicting spectral data (e.g., IR vs. NMR) for this compound be resolved?
- ATR-FTIR : Identify key functional groups (e.g., N-H stretch: ~3350 cm⁻¹; C-Br: ~550 cm⁻¹).
- DEPT-135 NMR : Distinguish CH₂ groups in the ethanamine chain (δ ~2.8 ppm) and aromatic protons (δ ~6.9–7.3 ppm).
- Cross-validation : Use high-resolution MS (HRMS-ESI) to confirm molecular formula (C₉H₁₂BrNO₂; [M+H]⁺ = 246.9978) .
Q. What strategies optimize the enantiomeric resolution of this compound for chiral studies?
Q. How do computational methods predict the metabolic pathways of this compound?
- In silico tools : Use SwissADME or ADMET Predictor to identify potential Phase I/II metabolism sites (e.g., demethylation at methoxy group, glucuronidation).
- Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP2D6) using AutoDock Vina .
Methodological Notes
- Contradictions in evidence : While some sources emphasize crystallography (e.g., SHELX refinement ), others focus on pharmacological assays . Researchers should prioritize context-specific techniques.
- Safety protocols : Brominated aryl amines may exhibit neurotoxicity; always follow institutional biosafety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
